2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran is a chemical compound that belongs to the class of benzothiopyrans Benzothiopyrans are heterocyclic compounds containing a sulfur atom fused to a benzene ring and a pyran ring This compound is characterized by the presence of three phenyl groups attached to the benzothiopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde derivatives with thiophenol in the presence of a base, followed by cyclization to form the benzothiopyran ring system. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzothiopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the reagents used.
Scientific Research Applications
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenylimidazole: Another compound with three phenyl groups but with an imidazole core.
2,4,5-Triphenyl-1H-imidazole: Similar structure but with an imidazole ring instead of a benzothiopyran ring.
4H-1-Benzothiopyran-4-one: A benzothiopyran derivative with a ketone group.
Uniqueness
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
91663-85-3 |
---|---|
Molecular Formula |
C27H22S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2,4,5-triphenyl-7,8-dihydro-4H-thiochromene |
InChI |
InChI=1S/C27H22S/c1-4-11-20(12-5-1)23-17-10-18-25-27(23)24(21-13-6-2-7-14-21)19-26(28-25)22-15-8-3-9-16-22/h1-9,11-17,19,24H,10,18H2 |
InChI Key |
JRAYMVFTNIULPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.